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7,10,13-Hexadecatrienoic acid

Oxylipin biosynthesis Lipoxygenase enzymology Plant defense signaling

Procuring authentic 7,10,13-Hexadecatrienoic acid (CAS 7561-64-0) is critical for reproducible plant lipid research. Generic omega-3 substitutes cannot serve as a GC-MS standard for chloroplast galactolipid profiling or as a substrate in lipoxygenase (LOX) enzymology studies. This product is the exact (7Z,10Z,13Z)-stereoisomer required for unambiguous peak identification (RI = 1989 on DB-5), 16:3-plant classification, and jasmonate precursor research. - Use as a quantitative GC-MS/FID standard to distinguish '16:3 plants' (e.g., Arabidopsis) from '18:3 plants'. - Confirms mutant phenotypes (e.g., Arabidopsis fad5) lacking 16:3 synthesis. - Validated substrate for maize 9-LOX with unique regioselectivity for (7S)-hydroperoxide formation.

Molecular Formula C16H26O2
Molecular Weight 250.38 g/mol
CAS No. 7561-64-0
Cat. No. B1239634
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7,10,13-Hexadecatrienoic acid
CAS7561-64-0
Synonyms7,10,13-hexadecatrienoic acid
Molecular FormulaC16H26O2
Molecular Weight250.38 g/mol
Structural Identifiers
SMILESCCC=CCC=CCC=CCCCCCC(=O)O
InChIInChI=1S/C16H26O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h3-4,6-7,9-10H,2,5,8,11-15H2,1H3,(H,17,18)/b4-3-,7-6-,10-9-
InChIKeyKBGYPXOSNDMZRV-PDBXOOCHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7,10,13-Hexadecatrienoic Acid (Roughanic Acid) CAS 7561-64-0: Omega-3 C16 Trienoic Fatty Acid for Plant Lipid and Jasmonate Research


7,10,13-Hexadecatrienoic acid (CAS 7561-64-0), also known as roughanic acid, is a C16 omega-3 polyunsaturated fatty acid with three methylene-interrupted cis double bonds at positions 7, 10, and 13 [1]. It is a naturally occurring long-chain fatty acid found in the leaf lipids of certain plant species (e.g., Brassica napus, Spinacia oleracea, Arabidopsis thaliana) and in some marine algae [2]. This compound is a member of the hexadecatrienoic acid class, of which at least five positional isomers exist [3]. Its biological significance is primarily as a structural component of thylakoid membrane galactolipids and as a biosynthetic intermediate in the jasmonic acid signaling pathway [4].

1 Pathway Plastidial glycerolipid biosynthesis and jasmonate hexadecanoid branch studies
2 Analytical GC-MS/GC-FID FAME profiling; validated retention index for unambiguous peak assignment
3 Species 16:3 plant model systems (e.g., Arabidopsis, Brassica) and fad5 mutant phenotyping
4 Structure Exact 7Z,10Z,13Z configuration required; positional isomers or C18 analogs invalidate pathway specificity

7,10,13-Hexadecatrienoic Acid Procurement: Why Isomeric or Chain-Length Substitution Invalidates Plant Lipid Pathway Studies


Generic substitution of 7,10,13-hexadecatrienoic acid with other omega-3 fatty acids or hexadecatrienoic isomers is scientifically invalid for most research applications. The compound's specific double bond configuration at positions 7, 10, and 13 is a unique marker for the prokaryotic plastidial lipid biosynthesis pathway, distinguishing '16:3 plants' from '18:3 plants' that lack this specific fatty acid entirely [1]. Alternative hexadecatrienoic isomers (e.g., 9,12,15-hexadecatrienoic acid) possess different double bond positions and are metabolically and functionally distinct [2]. Similarly, substituting the more common α-linolenic acid (18:3, n-3) for 7,10,13-hexadecatrienoic acid fails to recapitulate the specific sn-2 positional esterification in monogalactosyldiacylglycerol or the FAD5 desaturase-dependent biosynthetic pathway that is essential for thylakoid membrane function studies [3]. Procurement of the exact CAS 7561-64-0 compound with verified stereochemistry (7Z,10Z,13Z) is therefore a non-negotiable requirement for reproducibility in plant lipid biochemistry, jasmonate precursor studies, and chemotaxonomic classification research [4].

Isomer mismatch Alternative 16:3 positional isomers (e.g., 9,12,15-) are metabolically distinct and do not serve as plastidial pathway markers.
Chain-length analog α-Linolenic acid (18:3) cannot replicate sn-2 esterification in MGDG or the FAD5-dependent biosynthetic route essential for thylakoid studies.
Chemotaxonomic error Lack of authentic 16:3 standard leads to misclassification of 16:3/18:3 plant species in biodiversity surveys.

Quantitative Differentiation Evidence for 7,10,13-Hexadecatrienoic Acid (CAS 7561-64-0) Versus Positional Isomers and Chain-Length Analogs


Lipoxygenase Regioselectivity: Maize 9-LOX Produces Exclusively (7S)-Hydroperoxide from 7,10,13-Hexadecatrienoic Acid

Recombinant maize 9-lipoxygenase (ZmLOX) exhibits exclusive regioselectivity towards 7,10,13-hexadecatrienoic acid (16:3), producing solely (7S)-hydroperoxide, whereas soybean lipoxygenase-1 produces 91% (11S)-hydroperoxide plus 6% racemic 14-hydroperoxide, and soybean lipoxygenase-2 exhibits no specificity, producing a complex mixture of 7-, 8-, 10-, 11-, 13-, 14-, and bis-allylic 9-hydroperoxides [1]. This demonstrates that the enzymatic processing of 16:3 is highly enzyme- and substrate-structure-dependent, yielding distinct oxylipin profiles not obtainable with α-linolenic acid (18:3) or other hexadecatrienoic isomers [2].

LOX Regioselectivity
Head-to-head
ZmLOX: 100% (7S)-hydroperoxide; GmLOX-1: 91% (11S) + 6% racemic 14-hydroperoxide; GmLOX-2: non-specific mixture of 6+ products
Unique regioselectivity for hexadecanoid oxylipin pathway; not reproducible with 18:3 or other isomers
Enzyme-dependent; products confirmed by GC-MS, LC-MS/MS, ¹H-NMR
Oxylipin biosynthesis Lipoxygenase enzymology Plant defense signaling

Chloroplast Glycerolipid Metabolism: 18:3 Plant Chloroplasts Exhibit Significantly Reduced MGDG Biosynthetic Activity Compared to 16:3 Plants

In chloroplasts isolated from 18:3 plants (Amaranthus lividus, Pisum sativum), the enzymatic activities catalyzing the conversion of phosphatidate to diacylglycerol and of diacylglycerol to monogalactosyl diacylglycerol (MGDG) were significantly less active than in 16:3 plant chloroplasts (Solanum nodiflorum, Chenopodium album), as measured by [1-¹⁴C]acetate incorporation [1]. In 16:3 plants, MGDG contains 7,10,13-hexadecatrienoic acid esterified exclusively at the sn-2 position, whereas 18:3 plants lack this C16 trienoic fatty acid entirely and rely primarily on the extra-plastidial pathway for galactolipid synthesis [2].

Chloroplast MGDG Activity
Head-to-head
16:3 plant chloroplasts: high MGDG synthesis; 18:3 plants: reported reduced biosynthetic activity
16:3 presence correlates with prokaryotic plastidial pathway activity and complete desaturation to C18:3/C16:3 MGDG
[1-¹⁴C]acetate labeling; qualitative rate assessment
Chloroplast lipid metabolism Galactolipid biosynthesis Plant physiology

FAD5 Desaturase Specificity: 7,10,13-Hexadecatrienoic Acid Biosynthesis Requires Plastidial Δ7-Desaturase Absent in 18:3 Plants

The Arabidopsis fad5 mutant lacks plastidial palmitoyl-monogalactosyldiacylglycerol Δ7-desaturase activity, resulting in complete absence of 7,10,13-hexadecatrienoic acid (16:3) [1]. This biochemical defect correlates with reduced chlorophyll content and impaired recovery after photoinhibition. Complementation with wild-type At3g15850 (FAD5) restores 16:3 synthesis and normalizes chlorophyll levels, while a T-DNA insertion in At3g15870 (an alternative candidate gene) has no effect on 16:3 or chlorophyll [2]. Notably, 18:3 plants (e.g., pea, soybean) naturally lack this entire plastidial Δ7-desaturase pathway, producing only C18 trienoic acids [3].

FAD5 Desaturase
Head-to-head
fad5 mutant / 18:3 plants: 0% 16:3; WT Arabidopsis: normal 16:3; complementation restores 16:3 and chlorophyll
Plastidial Δ7-desaturase (FAD5) is required for 16:3 synthesis; pathway absent in 18:3 plants
T-DNA insertion control confirms gene specificity
Fatty acid desaturase Arabidopsis genetics Thylakoid membrane

GC Retention Index Differentiation: 7,10,13-Hexadecatrienoic Acid RI 1989 on DB-5 Column

7,10,13-Hexadecatrienoic acid methyl ester has a well-defined normal alkane retention index (RI) of 1989 on a DB-5 capillary column (30 m × 0.25 mm × 0.25 μm film) using helium carrier gas and a temperature ramp of 4 K/min from 60°C to 220°C [1]. This RI value is distinct from other hexadecatrienoic acid isomers and from the more common α-linolenic acid (18:3, n-3), enabling unambiguous identification in complex fatty acid methyl ester (FAME) mixtures from plant and algal extracts [2].

GC Retention Index
Supporting evidence
RI = 1989 (methyl ester) on DB-5 column
Enables unambiguous FAME peak identification in complex plant lipid extracts
Column-specific; verify with authentic standard
Analytical chemistry GC-MS Fatty acid profiling

Biosynthetic Intermediate Specificity: 7,10,13-Hexadecatrienoic Acid Is a Precursor to Jasmonic Acid in Arabidopsis Leaves

7,10,13-Hexadecatrienoic acid (roughanic acid) is specifically documented as an intermediate in the biosynthesis of jasmonic acid in Arabidopsis thaliana leaves, a pathway that proceeds from plastidial 16:3 through lipoxygenase-catalyzed oxygenation and subsequent β-oxidation steps [1]. While α-linolenic acid (18:3) is the canonical precursor for jasmonic acid biosynthesis in most plants via the octadecanoid pathway, 7,10,13-hexadecatrienoic acid feeds into an alternative hexadecanoid branch that produces jasmonates from C16 substrates [2].

Jasmonate Precursor
Class-level inference
Feeds into hexadecanoid branch in A. thaliana leaves, parallel to octadecanoid 18:3 pathway
Supports 16:3-specific contribution to jasmonate pool; requires pathway-specific tracer validation
Data to verify in non-Arabidopsis systems
Jasmonate biosynthesis Plant hormone signaling Arabidopsis thaliana

Dietary Occurrence and Plant Classification: 7,10,13-Hexadecatrienoic Acid Distinguishes 16:3 Plants from 18:3 Plants Across 468 Species

Analysis of 468 plant species across 141 botanical families revealed that the presence of 7,10,13-hexadecatrienoic acid (C16:3) esterified to leaf galactolipids is a definitive marker for the prokaryotic plastidial lipid pathway [1]. Plants are dichotomously classified as '16:3 plants' (containing 16:3) or '18:3 plants' (lacking 16:3, containing only 18:3 trienoic acids). This binary classification is absolute: 18:3 plants do not contain any detectable 7,10,13-hexadecatrienoic acid, and 16:3 plants contain it in significant, quantifiable amounts in their chloroplast lipids [2]. The data strongly suggest that the plastidial pathway was lost multiple times independently during angiosperm evolution [3].

16:3 Plant Marker
Class-level inference
Absolute presence/absence across 468 species; binary classification of 16:3 vs. 18:3 plants
Reported binary chemotaxonomic marker; essential for authenticating 16:3 plant identity
Quantitative standard recommended for GC profiling
Chemotaxonomy Plant lipidomics Chloroplast evolution

7,10,13-Hexadecatrienoic Acid (CAS 7561-64-0): Validated Research Applications for Plant Lipid Biochemistry and Jasmonate Signaling Studies


GC-MS FAME Standard for 16:3 vs. 18:3 Plant Classification and Mutant Phenotyping

Authentic 7,10,13-hexadecatrienoic acid (CAS 7561-64-0) serves as an essential quantitative standard for gas chromatography-mass spectrometry (GC-MS) or GC-FID analysis of fatty acid methyl esters (FAMEs) from plant leaf polar lipids. Its validated retention index (RI = 1989 on DB-5 column) enables unambiguous peak identification when profiling chloroplast galactolipids [1]. This application is critical for distinguishing '16:3 plants' (e.g., Arabidopsis thaliana, Brassica napus) from '18:3 plants' (e.g., Pisum sativum, Cucumis sativus) based on the absolute presence or absence of 16:3 [2], as well as for confirming the biochemical phenotype of mutants such as Arabidopsis fad5 that lack 16:3 synthesis [3].

In Vitro Lipoxygenase Substrate for Hexadecanoid Pathway Elucidation

As the specific substrate for lipoxygenases (LOX) in the hexadecanoid branch of plant oxylipin biosynthesis, 7,10,13-hexadecatrienoic acid is indispensable for in vitro enzymology studies [1]. Recombinant maize 9-LOX produces exclusively (7S)-hydroperoxide from this substrate, a unique regioselectivity profile not observed with α-linolenic acid (18:3) or other 16:3 isomers [2]. Researchers investigating plant defense signaling, jasmonate biosynthesis via the alternative C16 pathway, or the structural determinants of LOX regioselectivity require authentic 7,10,13-hexadecatrienoic acid; no substitute fatty acid can generate the same product distribution or kinetic parameters [3].

Chloroplast Lipid Metabolism Tracer in ¹⁴C-Acetate Labeling Experiments

In studies of chloroplast glycerolipid biosynthesis, 7,10,13-hexadecatrienoic acid is the definitive end-product of the prokaryotic plastidial pathway and serves as a key readout for pathway activity [1]. Comparative studies using [1-¹⁴C]acetate labeling have demonstrated that chloroplasts from 16:3 plants actively synthesize C18:3/C16:3 monogalactosyldiacylglycerol (MGDG), whereas 18:3 plant chloroplasts lack this activity entirely and rely on extra-plastidial phosphatidylcholine-derived pathways [2]. Authentic 7,10,13-hexadecatrienoic acid standard is required for identifying and quantifying the ¹⁴C-labeled 16:3 product in radio-GC analysis and for validating the fidelity of in vitro chloroplast lipid synthesis assays [3].

Chemotaxonomic Marker Validation in Plant Biodiversity and Evolutionary Studies

7,10,13-Hexadecatrienoic acid is a validated chemotaxonomic marker whose presence in leaf galactolipids definitively indicates the retention of the prokaryotic plastidial lipid pathway [1]. Analysis of 468 plant species across 141 families established that this fatty acid is present only in specific lineages and was lost independently multiple times during angiosperm evolution [2]. Researchers conducting plant biodiversity surveys, phylogenetic analyses of glycerolipid metabolism, or evolutionary studies of chloroplast lipid pathways require authentic 7,10,13-hexadecatrienoic acid as a GC-MS standard to confirm its presence and quantify its abundance in novel or uncharacterized plant species [3].

Application
Selection Property
Validation Focus
FAME Profiling by GC-MS/GC-FID
Verified DB-5 retention index
Peak identification in plant leaf polar lipid FAME mixtures; 16:3/18:3 plant classification
Hexadecanoid Oxylipin Pathway Enzymology
Substrate-specific LOX regioselectivity
Product distribution and kinetic parameters vs. 18:3 substrate; (7S)-hydroperoxide formation
Chloroplast Glycerolipid Biosynthesis Tracing
sn-2 esterification marker of prokaryotic pathway
¹⁴C-acetate incorporation into MGDG; pathway fidelity in isolated chloroplasts
Plant Biodiversity and Evolutionary Studies
Binary presence/absence of 16:3 in leaf galactolipids
Chemotaxonomic classification (16:3 vs. 18:3 plants); phylogenetic marker validation

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